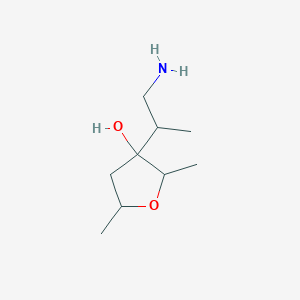
1-(Bromomethyl)-1-(2-methoxypropyl)cyclobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Bromomethyl)-1-(2-methoxypropyl)cyclobutane is an organic compound that belongs to the class of cyclobutanes. Cyclobutanes are four-membered ring structures that are known for their strained ring systems, which can lead to interesting chemical reactivity. The presence of a bromomethyl group and a methoxypropyl group on the cyclobutane ring introduces further complexity and potential for diverse chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(2-methoxypropyl)cyclobutane can be achieved through several synthetic routes. One common method involves the bromination of a suitable cyclobutane precursor. For example, starting with 1-(2-methoxypropyl)cyclobutane, bromination can be carried out using N-bromosuccinimide (NBS) in the presence of light or a radical initiator to introduce the bromomethyl group.
Industrial Production Methods
Industrial production of such compounds typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
1-(Bromomethyl)-1-(2-methoxypropyl)cyclobutane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The methoxypropyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Elimination: Strong bases like potassium hydroxide (KOH) or sodium hydride (NaH) in non-polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of azides, ethers, or thiols.
Elimination: Formation of alkenes.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving cyclobutane derivatives.
Medicine: Exploration of its biological activity and potential therapeutic applications.
Industry: Use in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(Bromomethyl)-1-(2-methoxypropyl)cyclobutane depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond.
相似化合物的比较
Similar Compounds
1-(Bromomethyl)cyclobutane: Lacks the methoxypropyl group, leading to different reactivity.
1-(Chloromethyl)-1-(2-methoxypropyl)cyclobutane: Similar structure but with a chlorine atom instead of bromine, which can affect the reactivity and reaction conditions.
1-(Bromomethyl)-1-(2-hydroxypropyl)cyclobutane: The presence of a hydroxyl group instead of a methoxy group can lead to different chemical behavior.
Uniqueness
1-(Bromomethyl)-1-(2-methoxypropyl)cyclobutane is unique due to the combination of the bromomethyl and methoxypropyl groups on the cyclobutane ring
属性
分子式 |
C9H17BrO |
|---|---|
分子量 |
221.13 g/mol |
IUPAC 名称 |
1-(bromomethyl)-1-(2-methoxypropyl)cyclobutane |
InChI |
InChI=1S/C9H17BrO/c1-8(11-2)6-9(7-10)4-3-5-9/h8H,3-7H2,1-2H3 |
InChI 键 |
VRBASRIGDYMXAI-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1(CCC1)CBr)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


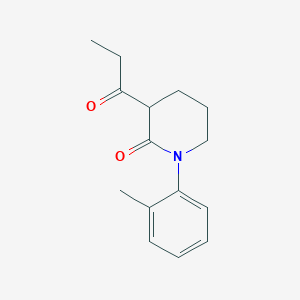
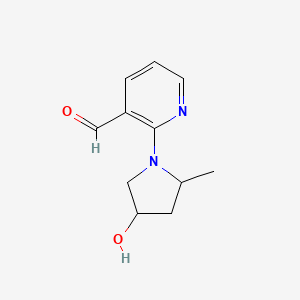

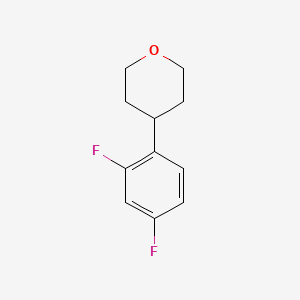
![4-[(2-Hydroxyethyl)amino]butan-2-one](/img/structure/B13222663.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid](/img/structure/B13222664.png)
![Benzyl[(3,3-difluorocyclobutyl)methyl]amine](/img/structure/B13222669.png)
![2-Amino-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one](/img/structure/B13222670.png)
![(5R,6R)-6-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}bicyclo[8.1.0]undecan-5-ol](/img/structure/B13222674.png)
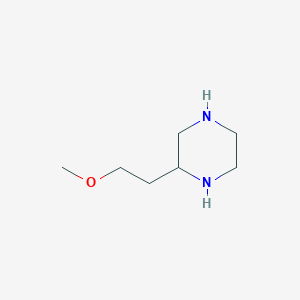

![2-(Pyrrolidin-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B13222690.png)
